5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is an organic compound that belongs to the class of indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular formula of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is C17H15NO3 . The structure includes an indole ring, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione”, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus contributes to the high affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. This is particularly important in the development of treatments for chronic inflammatory diseases. The specific substitution pattern in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may offer unique advantages in modulating inflammatory pathways .
Anticancer Applications
Indole derivatives are prominent in cancer research due to their potential to act as chemotherapeutic agents. The structural features of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may be explored for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Antimicrobial Effects
Research has indicated that indole derivatives can exhibit antimicrobial effects against a range of bacteria and fungi. This makes “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” a candidate for further exploration in the development of new antimicrobial drugs .
Neuroprotective Effects
Indoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structure of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” might influence neuronal survival and function .
Metal Complexation for Medicinal Applications
Indole-containing metal complexes have been recognized for their medicinal applications. The indole moiety in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” could potentially form complexes with metals, leading to compounds with enhanced biological activity .
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and study of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” and similar compounds could provide valuable insights into the development of new therapeutic agents.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
It’s known that indole derivatives can exhibit a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse and depend on the specific targets they interact with .
Action Environment
This makes them a valuable area of study for the development of new therapeutic agents .
properties
IUPAC Name |
5-methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIUBSEMVODMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.